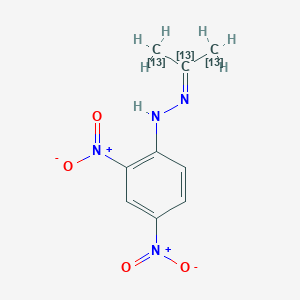
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline is a complex organic compound that features a dinitroaniline structure with isotopically labeled carbon atoms. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline typically involves the reaction of 2,4-dinitroaniline with isotopically labeled propionaldehyde-13C3. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopic label. The process involves:
Starting Materials: 2,4-dinitroaniline and propionaldehyde-13C3.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as ethanol or methanol, is used to dissolve the reactants.
Catalysts: Acid catalysts, such as hydrochloric acid or sulfuric acid, are often used to facilitate the reaction.
Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactants: Large quantities of 2,4-dinitroaniline and propionaldehyde-13C3.
Reactor Design: Use of industrial reactors that can maintain an inert atmosphere and control temperature and pressure.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder in acidic medium.
Nucleophiles: Ammonia, amines, thiols.
Condensation Reagents: Aldehydes, ketones, acid catalysts.
Major Products
Reduction: Formation of 2,4-diamino-N-((1,2,3-13C3)propan-2-ylideneamino)aniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of isotopically labeled intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline involves its interaction with molecular targets through its nitro and aniline groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The isotopic labeling allows for detailed tracking of the compound’s transformation and interaction pathways in various systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dinitroaniline: A structurally similar compound without isotopic labeling.
2,4-dinitrophenylhydrazine: Another dinitro compound used in analytical chemistry.
2,4-dinitro-N-((1,2,3-13C3)ethylideneamino)aniline: A similar isotopically labeled compound with a different alkylidene group.
Uniqueness
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline is unique due to its specific isotopic labeling, which makes it particularly valuable for tracing studies in various scientific fields. The presence of the 13C3 label allows for precise tracking of the compound’s fate in chemical and biological systems, providing insights that are not possible with non-labeled analogs.
Eigenschaften
Molekularformel |
C9H10N4O4 |
|---|---|
Molekulargewicht |
241.18 g/mol |
IUPAC-Name |
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i1+1,2+1,6+1 |
InChI-Schlüssel |
YGIXYAIGWMAGIB-LQAOFMTQSA-N |
Isomerische SMILES |
[13CH3][13C](=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[13CH3] |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



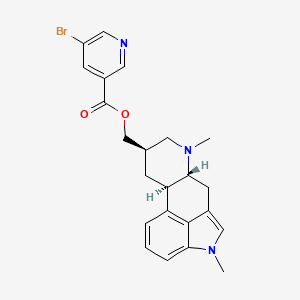
![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)

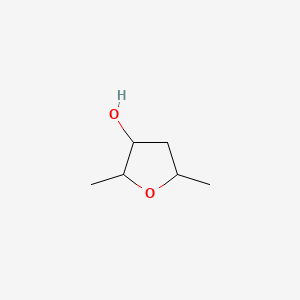
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

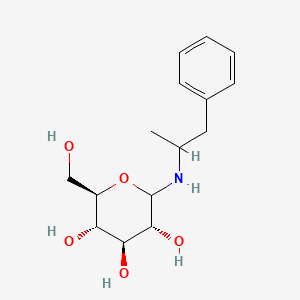
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)
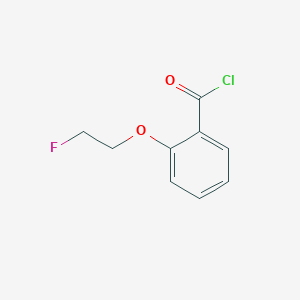
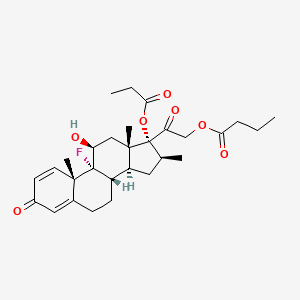
![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)

![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
